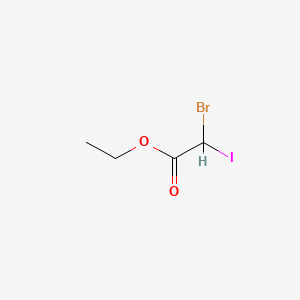
Ethyl 2-Bromo-2-iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Bromo-2-iodoacetate can be synthesized through a multi-step process involving the halogenation of ethyl acetate. The typical synthetic route includes the bromination of ethyl acetate to form ethyl bromoacetate, followed by iodination to yield the final product. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Bromo-2-iodoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Elimination: Strong bases such as potassium tert-butoxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed
Major Products:
Substitution: Products include ethyl 2-iodoacetate and other substituted esters.
Elimination: Alkenes are the major products.
Coupling: β-hydroxy-esters are formed in Suzuki-Miyaura reactions
Scientific Research Applications
Ethyl 2-Bromo-2-iodoacetate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the preparation of various pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl 2-Bromo-2-iodoacetate involves its ability to act as an alkylating agent. In substitution reactions, the compound undergoes nucleophilic attack, leading to the displacement of the bromine or iodine atom. In coupling reactions, it forms a zinc enolate intermediate that condenses with carbonyl compounds to give β-hydroxy-esters .
Comparison with Similar Compounds
Ethyl Bromoacetate: Similar in structure but lacks the iodine atom.
Ethyl Iodoacetate: Contains iodine but not bromine.
Ethyl Chloroacetate: Contains chlorine instead of bromine or iodine.
Uniqueness: Ethyl 2-Bromo-2-iodoacetate is unique due to the presence of both bromine and iodine atoms, which provides it with distinct reactivity and versatility in various chemical reactions. This dual halogenation allows for selective transformations and the formation of complex molecules .
Properties
CAS No. |
62874-49-1 |
|---|---|
Molecular Formula |
C4H6BrIO2 |
Molecular Weight |
292.90 g/mol |
IUPAC Name |
ethyl 2-bromo-2-iodoacetate |
InChI |
InChI=1S/C4H6BrIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 |
InChI Key |
CVMRTPHUCUFKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-Oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}pyrrolidin-2-one](/img/structure/B14523861.png)
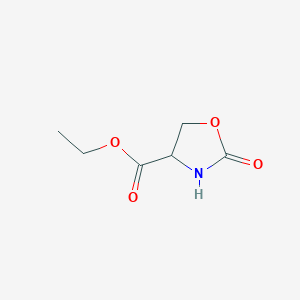
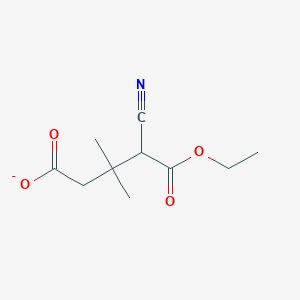
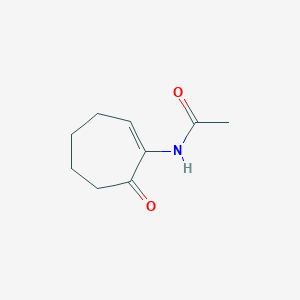
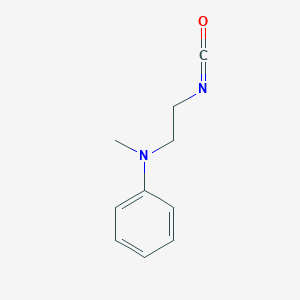
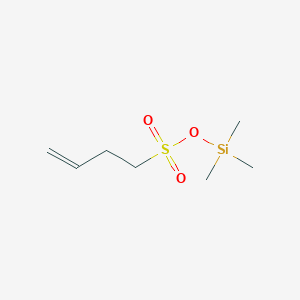
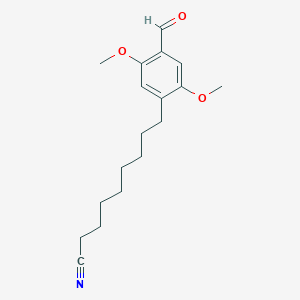
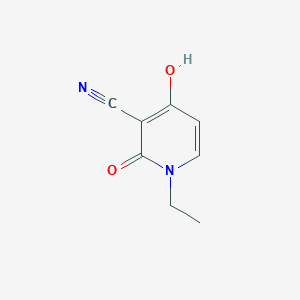
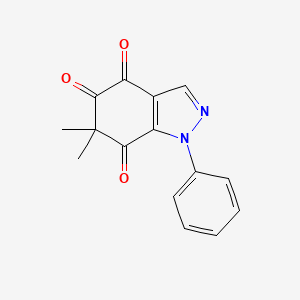
![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)
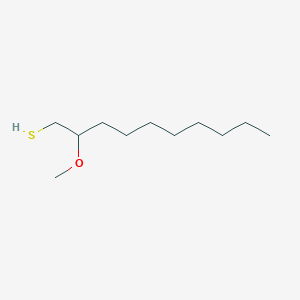
![Dimethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14523918.png)
![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
